molecular formula C10H9N3O2S B8699455 1-Methyl-2-[(2-nitrophenyl)thio]-1H-imidazole

1-Methyl-2-[(2-nitrophenyl)thio]-1H-imidazole

Cat. No. B8699455
M. Wt: 235.26 g/mol
InChI Key: CGRSQJHPAIOJOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-[(2-nitrophenyl)thio]-1H-imidazole is a useful research compound. Its molecular formula is C10H9N3O2S and its molecular weight is 235.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-2-[(2-nitrophenyl)thio]-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-[(2-nitrophenyl)thio]-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Methyl-2-[(2-nitrophenyl)thio]-1H-imidazole

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

1-methyl-2-(2-nitrophenyl)sulfanylimidazole

InChI

InChI=1S/C10H9N3O2S/c1-12-7-6-11-10(12)16-9-5-3-2-4-8(9)13(14)15/h2-7H,1H3

InChI Key

CGRSQJHPAIOJOD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SC2=CC=CC=C2[N+](=O)[O-]

solubility

= [ug/mL]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of 0.8 g (20 mmoles) of sodium hydride (60% dispersion in mineral oil) in 10 ml of N,N-dimethylformamide, stirred in an ice bath, and under a nitrogen atmosphere, was added dropwise a solution of 2.28 g (20 mmoles) of 2-mercapto-1-methylimidazole in 5 ml of N,N-dimethylformamide. After the evolution of hydrogen gas had ceased, the ice bath was removed and the reaction mixture stirred at room temperature for 0.5 hours. To the reaction was added, dropwise, a solution of 2.82 g (20 mmoles) of 1-fluoro-2-nitrobenzene in 10 ml of N,N-dimethylformamide. After stirring at room temperature for 16 hours, the mixture was poured into a saturated sodium chloride solution (100 ml) and extracted with dichloromethane. The organics were dried and the solvents were removed in vacuo. The resulting yellow solid was triturated with ether and collected by filtration to give 3.5 g (74%) of product as yellow prisms, mp 117°-119° C.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.82 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Yield
74%

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